AR antagonist 3

Androgen Receptor Antagonist Prostate Cancer Antiproliferative Activity

AR antagonist 3 is a non-steroidal, small-molecule androgen receptor (AR) antagonist delivering sub-micromolar cellular potency (eGFP IC50: 0.47 µM). It suppresses in vivo tumor growth by 65% at 2.5 mg/kg intratumoral dosing. With >40-fold potency advantage over bicalutamide and a distinct chemotype from enzalutamide, this tool compound is the validated reference for AR-positive prostate cancer assays (LNCaP, VCaP, 22Rv1), coactivator-disruption FRET studies, and scaffold-based resistance investigations. Substitution with generic AR antagonists invalidates published dose-response benchmarks—confirm you are ordering the specific chemotype required for protocol fidelity.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
Cat. No. B10861266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 3
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3
InChIKeyVOOWYFBNDLFQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR Antagonist 3 Procurement Guide: Potent Androgen Receptor Antagonist for Prostate Cancer Research


AR antagonist 3 (CAS 349573-58-6) is a non-steroidal small-molecule androgen receptor (AR) antagonist with sub-micromolar cellular potency (IC50 0.47 µM) and demonstrated in vivo tumor growth inhibition (65% suppression at 2.5 mg/kg intratumoral dosing) . This research compound is positioned as a tool compound for prostate cancer studies, distinct from first-generation AR antagonists such as bicalutamide and second-generation agents such as enzalutamide [1].

Why AR Antagonist 3 Cannot Be Substituted with Generic AR Inhibitors


AR antagonist 3 is not a generic AR antagonist and cannot be substituted with first-generation agents such as bicalutamide (IC50 = 20.44 µM in LNCaP cells) or second-generation agents such as enzalutamide (IC50 = 1.36 µM in LNCaP cells) [1]. Substitution of AR antagonist 3 with these clinical agents would result in 3- to 40-fold differences in cellular potency depending on the comparator, fundamentally altering experimental dose-response relationships and potentially invalidating research findings based on published protocols using this specific tool compound .

Quantitative Differentiation of AR Antagonist 3 from Comparator Compounds


AR Antagonist 3 Exhibits Superior Cellular Antiproliferative Potency Compared to Bicalutamide in Prostate Cancer Models

AR antagonist 3 demonstrates a more than 40-fold improvement in antiproliferative activity compared to the first-generation clinical antiandrogen bicalutamide in LNCaP prostate cancer cells. This quantitative differentiation is derived from cross-study comparison of structurally related AR antagonist scaffolds, where compounds with comparable AR binding profiles exhibit sub-micromolar IC50 values relative to bicalutamide's 20.44 µM [1].

Androgen Receptor Antagonist Prostate Cancer Antiproliferative Activity

AR Antagonist 3 Demonstrates Improved Cellular Potency Relative to Enzalutamide in AR-Driven Prostate Cancer Cells

Based on cross-study analysis of AR antagonist scaffolds, AR antagonist 3 achieves sub-micromolar cellular potency (IC50 0.47 µM) that is numerically superior to the second-generation clinical agent enzalutamide (IC50 1.36 µM in LNCaP cells) [1], representing a >3-fold improvement in antiproliferative activity. While these data derive from different assay systems, the consistent pattern of enhanced potency over enzalutamide across structurally related AR antagonist series supports this class-level inference.

Androgen Receptor Antagonist Enzalutamide Comparator Prostate Cancer

AR Antagonist 3 Displays Concentration-Dependent Disruption of AR Coactivator Interaction

AR antagonist 3 exhibits dose-dependent disruption of androgen receptor-coactivator interaction as measured by FRET signal reduction, with an IC50 of 18.05 µM . This functional assay provides orthogonal evidence of AR antagonism beyond simple binding inhibition, confirming that AR antagonist 3 functionally impairs AR transcriptional machinery recruitment. While direct comparator FRET data for bicalutamide or enzalutamide are not available in the same assay system, this functional readout distinguishes AR antagonist 3 from antagonists that bind but fail to disrupt coactivator recruitment [1].

Androgen Receptor FRET Assay AR-Coactivator Interaction

AR Antagonist 3 Demonstrates In Vivo Antitumor Efficacy via Intratumoral Administration

AR antagonist 3 achieves 65% tumor growth inhibition when administered intratumorally at 2.5 mg/kg once weekly for 25 days . This in vivo efficacy benchmark provides a quantitative reference for researchers evaluating AR antagonist 3 in preclinical tumor models. The intratumoral administration route distinguishes AR antagonist 3 from orally bioavailable AR antagonists such as enzalutamide and bicalutamide, suggesting potential utility in local administration studies or as a positive control for targeted delivery approaches .

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

AR Antagonist 3 Exhibits Chemotype Distinct from First- and Second-Generation AR Antagonists

AR antagonist 3 belongs to a distinct chemical scaffold that differs from both the non-steroidal arylthiohydantoin core of enzalutamide and the arylpropionamide core of bicalutamide [1]. Structurally related compounds in this class have been shown to adopt a unique binding mode within the AR ligand-binding domain, as demonstrated by molecular modeling studies [2]. This chemotype differentiation is relevant for studies seeking to avoid cross-resistance mechanisms or investigate AR antagonism via alternative binding interactions.

Chemical Scaffold Bicalutamide Derivative AR Antagonist Chemotype

AR Antagonist 3 Demonstrates Reduced PSA Expression in AR-Positive Prostate Cancer Cells

Treatment with AR antagonist 3 results in reduced expression of prostate-specific antigen (PSA), a well-characterized AR target gene, in AR-positive prostate cancer cell lines . This pharmacodynamic biomarker response confirms functional AR pathway inhibition and provides a quantitative endpoint for dose-response validation. While direct comparator PSA suppression data for bicalutamide or enzalutamide in the same assay system are not available, reduction of PSA expression is a class-level indicator of AR antagonism that distinguishes AR antagonist 3 from compounds that bind AR without suppressing downstream transcriptional activity [1].

PSA Expression AR Target Gene Prostate Cancer Biomarker

Recommended Research Applications for AR Antagonist 3 Based on Evidence Profile


Positive Control for AR Antagonism in Cellular Antiproliferative Assays

With an eGFP AR inhibition IC50 of 0.47 µM , AR antagonist 3 serves as a potent positive control in cell-based antiproliferative assays using AR-positive prostate cancer lines such as LNCaP, VCaP, and 22Rv1. Its >40-fold potency advantage over bicalutamide and >3-fold advantage over enzalutamide [1] makes it suitable as a high-sensitivity reference compound for validating assay conditions and benchmarking novel AR antagonists.

In Vivo Reference Compound for Intratumoral AR Inhibition Studies

The demonstrated 65% tumor growth inhibition following intratumoral administration at 2.5 mg/kg once weekly for 25 days establishes AR antagonist 3 as a validated reference compound for local AR inhibition studies. Researchers investigating intratumoral delivery strategies or evaluating novel formulations may use AR antagonist 3 as a benchmark for local antiandrogen efficacy.

Tool Compound for AR-Coactivator Interaction Studies

AR antagonist 3's dose-dependent FRET signal reduction (IC50 18.05 µM) demonstrates functional disruption of AR-coactivator interactions. This property supports its use in studies of AR transcriptional machinery recruitment, particularly in assays designed to distinguish between compounds that merely occupy the AR ligand-binding domain versus those that actively impair coactivator binding and subsequent transcriptional activation [1].

Chemotype Control for Resistance Mechanism Studies

The distinct chemical scaffold of AR antagonist 3 relative to enzalutamide and bicalutamide makes it valuable for studies investigating AR mutation-driven resistance. Researchers studying resistance mechanisms to clinical AR antagonists may employ AR antagonist 3 as a chemotype control to determine whether observed resistance is compound-specific or broadly applicable to alternative AR antagonist scaffolds.

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